molecular formula C11H5Cl3O3 B071841 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride CAS No. 175277-07-3

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride

Cat. No.: B071841
CAS No.: 175277-07-3
M. Wt: 291.5 g/mol
InChI Key: YLENOTQUCQGWGX-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O3 and a molecular weight of 291.51 g/mol . It is characterized by the presence of a furan ring substituted with a 3,5-dichlorophenoxy group and a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride typically involves the reaction of 5-hydroxyfuran-2-carboxylic acid with 3,5-dichlorophenol in the presence of a suitable chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solvents at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Carboxylic Acid: Formed through hydrolysis.

    Alcohol: Formed through reduction.

Scientific Research Applications

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the 3,5-dichlorophenoxy group enhances its electrophilicity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3O3/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLENOTQUCQGWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371092
Record name 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-07-3
Record name 5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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